N-(4-acetylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide

hydrogen-bond acceptor structure-activity relationship kinase hinge binding

N-(4-acetylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide (CAS 921538-28-5, PubChem CID is a synthetic small-molecule quinoline-pyrrolidine hybrid classified as an acetamide derivative. It features a 4-acetylphenyl terminus linked via an oxyacetamide bridge to a 2-(pyrrolidin-1-yl)quinoline core.

Molecular Formula C23H23N3O3
Molecular Weight 389.455
CAS No. 921538-28-5
Cat. No. B2369799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide
CAS921538-28-5
Molecular FormulaC23H23N3O3
Molecular Weight389.455
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCCC4
InChIInChI=1S/C23H23N3O3/c1-16(27)17-7-10-19(11-8-17)24-22(28)15-29-20-6-4-5-18-9-12-21(25-23(18)20)26-13-2-3-14-26/h4-12H,2-3,13-15H2,1H3,(H,24,28)
InChIKeyAVJUOIASYRBVTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Oriented Baseline Overview of N-(4-acetylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide (CAS 921538-28-5)


N-(4-acetylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide (CAS 921538-28-5, PubChem CID 18570654) is a synthetic small-molecule quinoline-pyrrolidine hybrid classified as an acetamide derivative. It features a 4-acetylphenyl terminus linked via an oxyacetamide bridge to a 2-(pyrrolidin-1-yl)quinoline core. The compound has a molecular formula of C₂₃H₂₃N₃O₃, a molecular weight of 389.45 g/mol, five hydrogen-bond acceptors, a topological polar surface area (TPSA) of 71.5 Ų, and a high computed lipophilicity (XLogP3 = 3.7) [1]. These physicochemical properties are consistent with an orally bioavailable, CNS-penetrant chemical space, though no experimental pharmacokinetic data are available. The compound is offered commercially at ≥95% purity for research use [1].

Why In-Class Quinoline-Pyrrolidine Acetamides Cannot Simply Replace N-(4-acetylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide


Within the 2-(pyrrolidin-1-yl)quinolin-8-yloxy acetamide series, substitution on the anilide phenyl ring radically alters the hydrogen-bonding landscape and electronic profile. The target compound bears a 4-acetyl substituent (‒COCH₃) that contributes an additional hydrogen-bond acceptor (the acetyl carbonyl oxygen), increasing the total acceptor count to 5, versus 4 for halogen-substituted analogs such as the 4-bromo or 4-chloro variants, or 3 for the unsubstituted benzyl analog [1]. This distinct hydrogen-bond donor/acceptor signature is likely to change binding modes at ATP- or substrate-competitive kinase pockets, where back-pocket hinge contacts frequently involve polar interactions with the ligand. Furthermore, the 4-acetyl group is metabolically distinct from halogens, raising the possibility of differential oxidative metabolism and reactive-metabolite formation. These factors make simple replacement of the 4-acetylphenyl moiety with other substituted-phenyl derivatives unjustified without focused structure-selectivity profiling [1].

Quantitative Differentiation Evidence for N-(4-acetylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide vs. Nearest Analogs


Elevated Hydrogen-Bond Acceptor Count Differentiates the 4-Acetylphenyl Derivative from Halogen-Substituted and Unsubstituted Analog

The target compound possesses 5 hydrogen-bond acceptors (HBAs), driven by the acetyl carbonyl oxygen on the terminal phenyl ring, which is absent in the major commercially available comparators. The 4-bromophenyl (CAS 921806-87-3), 4-chlorophenyl (CAS 921575-74-8), and benzyl (CAS 921575-04-4) analogs each contain only 3 or 4 HBAs [1]. In kinase inhibitor design, HBA count is a key determinant of hinge-region hydrogen-bonding interactions; compounds with additional acceptor capacity can establish supplementary contacts with kinase hinge residues, potentially enhancing selectivity within the kinome [2].

hydrogen-bond acceptor structure-activity relationship kinase hinge binding

Computed Lipophilicity (XLogP3 = 3.7) Places the Compound in a Different Chemical Space than Halogen-Substituted Analogs

The PubChem-computed XLogP3 value for the target compound is 3.7, consistent with favorable CNS drug-like properties. While computed logP values for the 4-bromophenyl (predicted ~4.0-4.2) and 4-chlorophenyl (predicted ~3.8-4.1) analogs are expected to be slightly higher due to the halogen contributions, the 4-acetyl group provides a unique balance of polarity and lipophilicity compared to purely hydrophobic substituents [1]. XLogP3 is a consensus model developed to improve prediction accuracy across diverse chemical matter; values between 2 and 4 are generally considered acceptable for CNS penetration, though the acetyl moiety may introduce metabolic vulnerability absent in halogenated comparators [2].

lipophilicity ADME prediction CNS drug-likeness

Computed Topological Polar Surface Area of 71.5 Ų Positions the Compound Within CNS-Permeant Chemical Space Relative to Analogs

The PubChem-computed TPSA for the target compound is 71.5 Ų, slightly elevated versus the 4-bromophenyl analog (estimated ~58-62 Ų) and the 4-chlorophenyl analog (estimated ~58-62 Ų), due to the contribution of the acetyl carbonyl oxygen. The benzyl analog's TPSA is estimated at ~50-55 Ų, reflecting the absence of both acetyl and halogen atoms [1][2]. In drug discovery, TPSA values below 90 Ų are generally correlated with passive blood-brain barrier permeation; values between 60 and 80 Ų are considered to represent a balanced CNS-active chemical space [3]. The acetyl derivative occupies a distinctive sweet spot—higher polarity than halogenated analogs for improved solubility, yet well below the CNS-permeability ceiling.

topological polar surface area CNS permeability drug design

Quinoline-Pyrrolidine Scaffold Suggests Potential Kinase Inhibitor Activity as a Class-Level Inference

Quinoline derivatives have well-documented inhibitory activity against epidermal growth factor receptor tyrosine kinase (EGFR-TK) and have been explored as antipsychotic agents [1]. The 2-(pyrrolidin-1-yl) substitution on the quinoline ring is a privileged structural motif found in multiple kinase inhibitor programs because the pyrrolidine nitrogen can participate in water-mediated or direct hydrogen-bonding interactions within the ATP-binding pocket [1]. A related compound, 2-(pyridin-2-yl)-4-(pyrrolidin-1-yl)quinoline, has demonstrated measurable ALK5 kinase inhibitory activity (IC₅₀ > 20 μM) [2]. The target compound features this identical 2-(pyrrolidin-1-yl)quinoline pharmacophore but adds a 4-acetylphenylacetamide tail that may modulate kinase selectivity. Direct target engagement data for the compound are absent; however, the conserved core scaffold provides a class-level rationale for prioritization in kinase panel screening [2].

quinoline kinase inhibitor pyrrolidine EGFR-TK

Commercial Availability at ≥95% Purity from Reputable Vendors Enables Direct Procurement for SAR Studies

The target compound is listed as in-stock at Chemenu (catalog CM951147) with ≥95% purity and a defined molecular weight specification of 389.46 g/mol . Several close structural analogs—including the 4-bromophenyl (CAS 921806-87-3), 4-chlorophenyl (CAS 921575-74-8), and benzyl (CAS 921575-04-4) derivatives—are also available from the same vendor network, enabling direct comparative structure-activity relationship (SAR) studies using a consistent sourcing pipeline . This co-availability of a matched-pair analog set from a single vendor mitigates batch-to-batch variability and facilitates controlled experimental comparisons. No published purity or stability data for any compound in this series exceed the 95% threshold, making procurement-grade evidence the sole differentiator at this time.

compound procurement purity SAR study

High-Impact Research and Procurement Application Scenarios for N-(4-acetylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide


Kinase Panel Screening for Novel Selectivity Fingerprinting

The quinoline-pyrrolidine scaffold, present in known kinase inhibitors and antimalarial agents [1], makes this compound a valuable addition to kinase selectivity screening panels. Its 4-acetylphenyl extension provides hydrogen-bond acceptor functionality distinct from halogenated analogs, which may alter kinase hinge-region binding. Unlike its 4-bromo and 4-chloro counterparts, which rely on hydrophobic interactions, the acetyl carbonyl can engage in polar contacts, potentially uncovering atypical selectivity profiles. Procurement is warranted as a structurally novel diversification point for kinome-wide selectivity fingerprinting, with the goal of identifying lead matter for back-pocket-targeted kinase inhibitors.

Matched-Pair SAR Studies Comparing 4-Substituted Phenylacetamide Derivatives

With the co-availability of the 4-acetyl-, 4-bromo-, 4-chloro-, and benzyl-substituted analogs from a consistent vendor source , researchers can execute controlled matched-pair SAR studies to quantify the contribution of the 4-acetyl group to biochemical activity, cellular permeability, and metabolic stability. The acetyl moiety's unique combination of modest electron-withdrawing character (Hammett σₚ = +0.50) and hydrogen-bond-accepting capacity differentiates it from halogens (σₚ = +0.23 for Br, +0.23 for Cl), enabling systematic exploration of electronic effects on target engagement without altering the core pharmacophore.

Computational Drug Design Training Sets and QSAR Model Building

The compound's computed properties—XLogP3 = 3.7, TPSA = 71.5 Ų, 5 hydrogen-bond acceptors, and molecular weight of 389.45 Da [1]—place it in a sparsely represented region of CNS-accessible chemical space relative to other quinoline-pyrrolidine derivatives. Computational chemistry teams can use this compound and its analogs as a training dataset for quantitative structure-activity relationship (QSAR) or machine-learning models that predict ADME properties from substituent electronic parameters. The systematic variation of the 4-position substituent (acetyl, bromo, chloro, benzyl, H) within an otherwise identical scaffold provides an ideal data series for feature-importance analysis in predictive modeling.

Fragment-Based Drug Discovery (FBDD) Library Expansion with a Polar Warhead

In fragment-based screening cascades, the compound serves as a low-molecular-weight (389.45 Da) starting point with a polar acetyl warhead suitable for fragment-growing strategies. The 4-acetylphenyl group can be elaborated via nucleophilic addition, Claisen condensation, or reductive amination to generate focused libraries around the quinoline-pyrrolidine core. The compound's high heavy-atom count (29) and moderate complexity score (570) [1] indicate sufficient three-dimensionality for fragment optimization without the synthetic intractability associated with highly complex natural-product-derived scaffolds. Its availability at ≥95% purity supports direct use in crystallographic soaking experiments for structure-guided elaboration.

Quote Request

Request a Quote for N-(4-acetylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.